2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide
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Overview
Description
2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes two chlorine atoms, a methylsulfamoyl group, and a phenylacetamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-(methylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-n-[4-(methylphenyl)acetamide]
- 2,2-Dichloro-n-[4-(ethylsulfamoyl)phenyl]acetamide
- 2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]propionamide
Uniqueness
2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22961-93-9 |
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Molecular Formula |
C9H10Cl2N2O3S |
Molecular Weight |
297.16 g/mol |
IUPAC Name |
2,2-dichloro-N-[4-(methylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-12-17(15,16)7-4-2-6(3-5-7)13-9(14)8(10)11/h2-5,8,12H,1H3,(H,13,14) |
InChI Key |
WDGVXZCYMRQVEP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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